molecular formula C16H15FO3 B5726632 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

Cat. No. B5726632
M. Wt: 274.29 g/mol
InChI Key: UXNPREOAQGSYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, also known as EFEO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. EFEO belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can inhibit the growth of cancer cells and induce apoptosis. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In animal studies, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to reduce inflammation and improve vascular function.

Advantages and Limitations for Lab Experiments

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse biological activities. However, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and appropriate safety measures should be taken when working with 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone in lab experiments.

Future Directions

There are several future directions for the research of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. One potential direction is to study the structure-activity relationship of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone and its analogs to identify more potent and selective compounds for specific biological activities. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone in vivo to better understand its therapeutic potential and safety profile. Additionally, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, the research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has promising potential for the development of novel therapeutic agents for various diseases.

Synthesis Methods

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can be synthesized through a simple and efficient method using Claisen-Schmidt condensation. This method involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.

Scientific Research Applications

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been studied for its potential applications in various fields of research. In pharmacology, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-2-11-8-13(16(20)9-14(11)18)15(19)7-10-3-5-12(17)6-4-10/h3-6,8-9,18,20H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPREOAQGSYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.